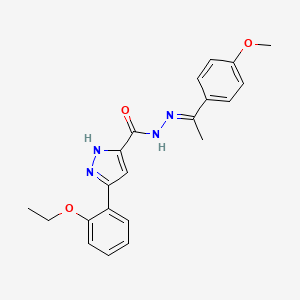
(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンは、分子式C16H16O3を持つ有機化合物です。これはベンゾフェノンの誘導体であり、一方のフェニル環の2位にヒドロキシ基、4位にプロポキシ基が存在することを特徴としています。
2. 製法
合成経路と反応条件: (2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンの合成は、一般的に2-ヒドロキシ-4-プロポキシベンズアルデヒドとフェニルマグネシウムブロミドを反応させ、その後酸化を行うことで行われます。反応条件には、不要な副反応を防ぐため、無水溶媒と不活性雰囲気の使用が含まれることがよくあります。
工業的製造方法: 工業的な設定では、(2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンの製造には、温度と圧力を正確に制御できる大規模なバッチ反応器が用いられます。触媒の使用と最適化された反応条件により、収率と純度を向上させることができます。
反応の種類:
酸化: (2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンは、酸化反応を起こして対応するキノンを形成することができます。
還元: アルコール誘導体を形成するために還元することができます。
置換: ヒドロキシ基とプロポキシ基は、置換反応に参加することができ、様々な誘導体をもたらします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬を、塩基性または酸性条件下で使用することができます。
主な生成物:
酸化: キノン
還元: アルコール誘導体
置換: 様々な置換ベンゾフェノン誘導体
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4-propoxyphenyl)(phenyl)methanone typically involves the reaction of 2-hydroxy-4-propoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy and propoxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzophenone derivatives
科学的研究の応用
(2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌性や抗酸化性など、潜在的な生物学的活性について調査されています。
医学: 特に新規薬剤の開発において、潜在的な治療効果について研究されています。
産業: 化学的安定性と反応性により、ポリマー、コーティング、その他の材料の製造に使用されます。
作用機序
(2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンの作用機序には、様々な分子標的との相互作用が含まれます。ヒドロキシ基は生物学的分子と水素結合を形成することができます一方、フェニル環はπ-π相互作用に参加することができます。これらの相互作用は、酵素、受容体、その他のタンパク質の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物:
- (2-ヒドロキシ-4-メトキシフェニル)(フェニル)メタノン
- (2-ヒドロキシ-4-エトキシフェニル)(フェニル)メタノン
- (2-ヒドロキシ-4-ブトキシフェニル)(フェニル)メタノン
比較: (2-ヒドロキシ-4-プロポキシフェニル)(フェニル)メタノンは、プロポキシ基の存在により、メトキシ、エトキシ、ブトキシ類似体と比較して、溶解性、反応性、生物学的活性を変化させる可能性があります。プロポキシ基は、親水性と疎水性のバランスをとっており、様々な用途に適しています。
類似化合物との比較
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
- (2-Hydroxy-4-ethoxyphenyl)(phenyl)methanone
- (2-Hydroxy-4-butoxyphenyl)(phenyl)methanone
Comparison: (2-Hydroxy-4-propoxyphenyl)(phenyl)methanone is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy, ethoxy, and butoxy analogs. The propoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications.
特性
CAS番号 |
3088-11-7 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
(2-hydroxy-4-propoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h3-9,11,17H,2,10H2,1H3 |
InChIキー |
NNUNDQZDGVWLPX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)
![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)



![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)

![9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994218.png)



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)
